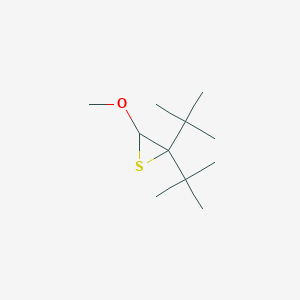
2,2-Di-tert-butyl-3-methoxythiirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Di-tert-butyl-3-methoxythiirane is an organic compound characterized by the presence of two tert-butyl groups and a methoxy group attached to a thiirane ring. Thiiranes are three-membered cyclic sulfides, and the presence of bulky tert-butyl groups in this compound imparts unique steric and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di-tert-butyl-3-methoxythiirane typically involves the reaction of tert-butyl-substituted precursors with sulfur-containing reagents. One common method is the reaction of 2,2-Di-tert-butyl-3-methoxypropene with sulfur dichloride (SCl2) under controlled conditions to form the thiirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Di-tert-butyl-3-methoxythiirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiirane ring to a thiol or other sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Substituted thiiranes or methoxy derivatives.
Aplicaciones Científicas De Investigación
2,2-Di-tert-butyl-3-methoxythiirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Di-tert-butyl-3-methoxythiirane involves its interaction with molecular targets through its thiirane ring and functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The bulky tert-butyl groups can also influence the compound’s binding affinity and selectivity for specific targets.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Di-tert-butyl-3-methoxypropene: A precursor in the synthesis of 2,2-Di-tert-butyl-3-methoxythiirane.
2,2-Di-tert-butyl-3-methoxysulfone: An oxidized derivative of the compound.
2,2-Di-tert-butyl-3-methoxythiol: A reduced form of the compound.
Uniqueness
This compound is unique due to its combination of a thiirane ring with bulky tert-butyl groups and a methoxy substituent. This structure imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.
Propiedades
Número CAS |
88181-00-4 |
|---|---|
Fórmula molecular |
C11H22OS |
Peso molecular |
202.36 g/mol |
Nombre IUPAC |
2,2-ditert-butyl-3-methoxythiirane |
InChI |
InChI=1S/C11H22OS/c1-9(2,3)11(10(4,5)6)8(12-7)13-11/h8H,1-7H3 |
Clave InChI |
DSQYUVBQESBPBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1(C(S1)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


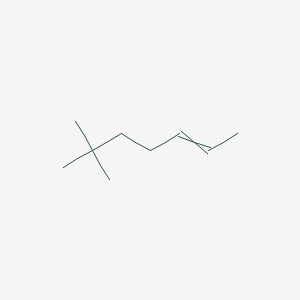
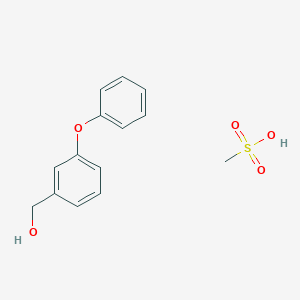
![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)
![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)

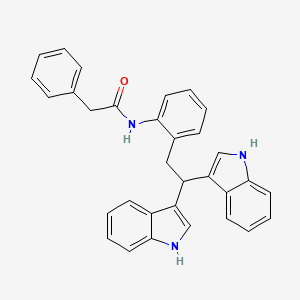
![2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14377531.png)
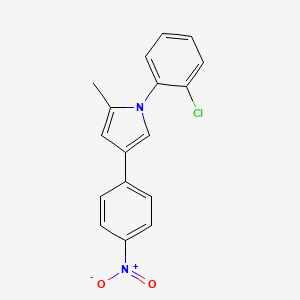

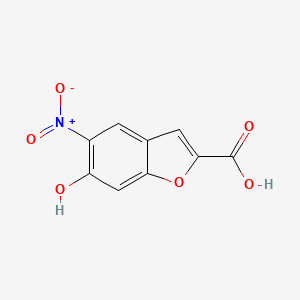
![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)
